Tridec-10-en-12-yne-1,9-diol

Description

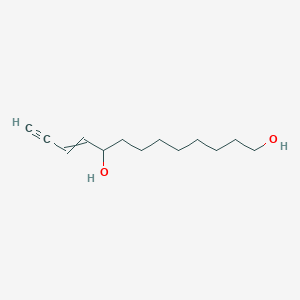

Tridec-10-en-12-yne-1,9-diol is a linear aliphatic compound characterized by a 13-carbon chain with a terminal double bond (C10–C11), a triple bond (C12–C13), and hydroxyl groups at positions 1 and 7. Such compounds often exhibit unique reactivity due to their conjugated ene-yne systems and bifunctional hydroxyl groups, making them valuable in organic synthesis and bioactive molecule development .

Properties

CAS No. |

61671-16-7 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

tridec-10-en-12-yne-1,9-diol |

InChI |

InChI=1S/C13H22O2/c1-2-3-10-13(15)11-8-6-4-5-7-9-12-14/h1,3,10,13-15H,4-9,11-12H2 |

InChI Key |

DGFSHERBQHVMAS-UHFFFAOYSA-N |

Canonical SMILES |

C#CC=CC(CCCCCCCCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridec-10-en-12-yne-1,9-diol can be synthesized through several methods. One common approach is the dihydroxylation of alkenes, which involves the addition of hydroxyl groups to the carbon-carbon double bond. This can be achieved using reagents such as osmium tetroxide or potassium permanganate . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale dihydroxylation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The choice of reagents and conditions depends on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Tridec-10-en-12-yne-1,9-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Tridec-10-en-12-yne-1,9-diol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

Industry: This compound is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of tridec-10-en-12-yne-1,9-diol involves its interaction with molecular targets through its hydroxyl groups and unsaturated bonds. These interactions can lead to various chemical transformations, such as oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in a wide range of chemical pathways, making it a versatile reagent in both research and industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nonane-1,9-diol

Structure : A 9-carbon diol lacking unsaturation.

Applications :

- Cosmetics : Acts as a humectant and stabilizer in skincare formulations due to its hygroscopic nature .

- Lubricants : Enhances machinery efficiency by reducing friction, with a projected market CAGR of 3.5% through 2031 .

Key Differences : - Tridec-10-en-12-yne-1,9-diol’s ene-yne system may confer higher reactivity, whereas Nonane-1,9-diol’s saturated chain ensures stability in industrial applications.

10-Methoxyheptadec-1-en-4,6-diyne-3,9-diol (Panaquinquecol 1)

Structure : A 17-carbon chain with a terminal double bond, two conjugated diynes (C4–C6), and hydroxyl groups at C3 and C8.

Bioactivity :

- Exhibits potent cytotoxicity against leukemia cells (L-1210) at 0.5 µg/mL, outperforming natural acetylenes by ~10-fold .

Key Differences : - This compound’s shorter chain and single triple bond may reduce bioactivity compared to Panaquinquecol 1’s extended diyne system.

10-Chloroheptadec-1-en-4,6-diyne-3,9-diol

Structure : Similar to Panaquinquecol 1 but with a chlorine substituent at C10.

Properties :

- Key Differences:

- Chlorination introduces environmental and safety concerns absent in this compound, which lacks halogen substituents.

5-(2-Hydroxyethyl)nonane-1,9-diol

Structure : A branched 11-carbon diol with a hydroxyl-ethyl group at C3.

Applications :

- Branched diols like this are used in polymer synthesis to modify crystallinity and flexibility .

Key Differences : - This compound’s linear structure and unsaturation may favor conjugation-dependent applications (e.g., UV absorption) over bulk material uses.

Comparative Data Table

Research Findings and Implications

- Industrial Use: Nonane-1,9-diol’s market growth underscores the demand for diols in sustainable chemistry, suggesting this compound could fill niche roles in high-performance lubricants or specialty surfactants .

- Synthetic Flexibility : Chlorinated and branched analogs demonstrate how substituents modulate reactivity, guiding derivatization strategies for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.